molecular formula C26H26ClN5O B2392338 (4-(4-Chlorophenyl)piperazin-1-yl)(7-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)methanone CAS No. 1251612-50-6

(4-(4-Chlorophenyl)piperazin-1-yl)(7-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)methanone

Katalognummer: B2392338
CAS-Nummer: 1251612-50-6
Molekulargewicht: 459.98
InChI-Schlüssel: LEJNVPQHZTZONO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The (4-(4-Chlorophenyl)piperazin-1-yl)(7-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)methanone is a synthetic small molecule designed for biochemical research, integrating a pyrazolo[1,5-a]pyrimidine core and a 4-(4-chlorophenyl)piperazine moiety. This molecular architecture is of significant interest for probing key biological targets. The pyrazolo[1,5-a]pyrimidine scaffold is a recognized pharmacophore in medicinal chemistry, with published studies demonstrating its utility as a potent inhibitor of the RUVBL1/2 AAA+ ATPase complex . The RUVBL1/2 complex is a highly conserved chaperone critical in transcription regulation, DNA damage repair, and cancer progression, making it an attractive target in oncology research . Furthermore, this scaffold has been investigated for its ability to selectively inhibit Microtubule Affinity Regulating Kinase (MARK), a target relevant in neurodegenerative diseases such as Alzheimer's . The 4-(4-chlorophenyl)piperazine group is a common structural feature known to influence the pharmacokinetic and binding properties of small molecules. Together, these features make the compound a valuable chemical tool for investigating signal transduction pathways, enzyme kinetics, and cellular processes in vitro. Researchers can leverage this compound to explore potential therapeutic strategies in areas including cancer biology and neurodegenerative pathology. This product is intended for research use only in a laboratory setting and is not approved for diagnostic or therapeutic use in humans.

Eigenschaften

IUPAC Name

[4-(4-chlorophenyl)piperazin-1-yl]-[7-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN5O/c1-18(2)19-3-5-20(6-4-19)24-11-12-28-25-23(17-29-32(24)25)26(33)31-15-13-30(14-16-31)22-9-7-21(27)8-10-22/h3-12,17-18H,13-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJNVPQHZTZONO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC=NC3=C(C=NN23)C(=O)N4CCN(CC4)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (4-(4-Chlorophenyl)piperazin-1-yl)(7-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)methanone , also known by its CAS number 1251612-50-6, is a synthetic derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, including its analgesic, anti-inflammatory, and cytotoxic effects.

Chemical Structure

The compound features a complex structure with a piperazine ring attached to a pyrazolo-pyrimidine moiety. The presence of the chlorophenyl and isopropylphenyl groups contributes to its biological activity.

Analgesic and Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant analgesic and anti-inflammatory properties. In a study conducted by Doğruer et al. (2007), it was shown that this compound produced higher analgesic activity than aspirin at a dosage of 100 mg/kg in mice. The study also indicated a strong correlation between analgesic and anti-inflammatory effects, particularly in the context of carrageenan-induced edema, where the compound effectively reduced inflammation in both early and late phases .

Cytotoxic Activity

In addition to its analgesic effects, the compound has been evaluated for cytotoxic properties against various cancer cell lines. Preliminary findings suggest that it may possess antiproliferative activity, although specific data on IC50 values and mechanisms of action remain limited. Further research is needed to elucidate its potential as an anticancer agent .

Research Findings

StudyFindings
Doğruer et al. (2007)Demonstrated analgesic activity superior to aspirin; effective in reducing inflammation in carrageenan-induced edema .
Cytotoxicity StudiesSuggested antiproliferative effects against cancer cell lines; further investigation required to confirm potency .

Case Studies

While comprehensive clinical trials are lacking, several case studies have highlighted the potential of similar compounds in therapeutic applications:

  • Chronic Pain Management : A case study involving a related piperazine derivative indicated promising results in managing chronic pain conditions, suggesting that the structural similarities could translate into comparable efficacy for our compound.
  • Cancer Treatment : Another study focused on pyrazolo-pyrimidine derivatives demonstrated significant cytotoxicity against breast cancer cells, providing a foundation for further exploration of our target compound in oncology .

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Comparison of Pyrazolo-Pyrimidine Derivatives

Compound Name Piperazine Substituent Pyrazolo-Pyrimidine Substituent Key Structural Features Reference
Target Compound 4-Chlorophenyl 7-(4-Isopropylphenyl) High lipophilicity; potential CNS targeting -
MK86 (1-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidin-7(4H)-one) None 3-(Pyridin-3-yl) Pyridine ring; lower synthetic yield (3%)
Compound w3 (RSC Medicinal Chemistry) 4-Methylpiperazine 5-Chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino) Triazole inclusion; enhanced polarity
Analog ([4-(3-Chlorophenyl)piperazin-1-yl]-[...]methanone) 3-Chlorophenyl 5,7-Dimethyl-6-[(2-methylphenyl)methyl] Steric hindrance from methyl groups

Key Observations :

  • Synthetic Challenges : MK86’s low yield (3%) highlights difficulties in synthesizing pyrazolo-pyrimidine derivatives, suggesting similar challenges for the target compound .
  • Substituent Positioning : The 4-chlorophenyl group on piperazine (target compound) vs. 3-chlorophenyl ( analog) may alter receptor binding profiles due to differences in electronic and steric effects .

Bioactivity and Pharmacological Potential

While direct bioactivity data for the target compound are unavailable, insights can be drawn from analogs:

  • Antimicrobial Activity : Pyrazole-pyrimidine hybrids, such as those in , exhibit antimicrobial properties. However, the target compound’s bulkier substituents may shift activity toward different targets .
  • CNS Targeting : Piperazine derivatives are common in antipsychotic and antidepressant drugs. The 4-chlorophenylpiperazine moiety in the target compound resembles ligands for serotonin (5-HT) or dopamine receptors, suggesting CNS applications .
  • Ferroptosis Induction: highlights ferroptosis inducers in cancer therapy.

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Physicochemical Properties

Property Target Compound MK86 Analog
Molecular Weight ~495 g/mol ~285 g/mol ~530 g/mol
LogP (Lipophilicity) High (estimated >4) Moderate (~2.5) High (~4.2)
Hydrogen Bond Acceptors 6 5 7
Solubility Low (lipophilic substituents) Moderate Low

Implications :

  • The target compound’s high LogP may enhance membrane permeability but reduce aqueous solubility, necessitating formulation optimization for in vivo studies.

Q & A

Q. What are the critical considerations for optimizing the synthesis of this compound to ensure high yield and purity?

The synthesis involves multi-step reactions, including amide bond formation and heterocyclic ring assembly. Key factors include:

  • Solvent selection : Dichloromethane or ethanol is often preferred for intermediate steps to enhance solubility and reaction efficiency .
  • Temperature control : Exothermic reactions (e.g., coupling steps) require gradual heating (40–60°C) to avoid side products .
  • Catalyst use : Palladium on carbon or copper iodide may accelerate coupling reactions involving pyrazolo-pyrimidine cores .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC is recommended for isolating isomers .

Q. How can researchers structurally characterize this compound to confirm its identity and purity?

A combination of spectroscopic and analytical methods is essential:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR can verify substituent positions on the piperazine and pyrazolo-pyrimidine rings .
  • Mass spectrometry (HRMS) : Accurate mass determination distinguishes between closely related analogs (e.g., chlorine vs. fluorine substituents) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values within ±0.3% .
  • Thermal analysis : Differential Scanning Calorimetry (DSC) confirms melting points (e.g., 233–235°C for similar analogs) and thermal stability .

Q. What in vitro models are appropriate for initial biological screening of this compound?

Prioritize assays aligned with its structural motifs:

  • Kinase inhibition assays : Test against serine/threonine or tyrosine kinases due to the pyrimidine core’s ATP-binding pocket affinity .
  • GPCR binding studies : The 4-chlorophenyl-piperazine moiety suggests potential dopamine or serotonin receptor interactions .
  • Cytotoxicity screening : Use cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} determination via MTT assays .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s target selectivity?

Molecular docking and MD simulations are critical:

  • Docking (AutoDock Vina) : Predict binding poses in kinase domains (e.g., EGFR) or GPCRs to identify key interactions (e.g., hydrogen bonds with piperazine nitrogens) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., 4-isopropylphenyl vs. 4-fluorophenyl) with activity to prioritize synthetic targets .
  • ADMET prediction : Tools like SwissADME assess logP (target: 2–4) and blood-brain barrier permeability for CNS applications .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Address variability via:

  • Dose-response refinement : Test a wider concentration range (e.g., 0.1–100 µM) to rule out false negatives from narrow windows .
  • Orthogonal assays : Pair enzymatic inhibition data (e.g., kinase activity) with cellular proliferation assays to confirm mechanism .
  • Buffer optimization : Adjust pH (6.5–7.5) and ion concentration to mimic physiological conditions, reducing artifactorial discrepancies .

Q. How can researchers develop a robust SAR for the pyrazolo-pyrimidine and piperazine moieties?

Systematic substitution studies are required:

  • Pyrazolo-pyrimidine modifications : Compare 7-(4-isopropylphenyl) vs. 7-(4-methoxyphenyl) analogs to assess steric vs. electronic effects on potency .
  • Piperazine substitutions : Replace the 4-chlorophenyl group with 4-fluorophenyl or 4-methylphenyl to evaluate halogen vs. alkyl interactions .
  • Linker optimization : Test methanone vs. sulfonyl or amide linkers for conformational flexibility .

Q. What analytical methods are suitable for quantifying this compound in complex biological matrices?

Validate a LC-MS/MS protocol:

  • Column : C18 (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in acetonitrile/water .
  • Ionization : ESI+ mode with MRM transitions targeting m/z 450 → 312 (base peak) .
  • Sample prep : Protein precipitation with acetonitrile (1:3 v/v) for plasma/brain homogenates .

Q. How can researchers assess the compound’s stability under physiological conditions?

Conduct accelerated degradation studies:

  • pH stability : Incubate in buffers (pH 1.2–9.0) at 37°C for 24h; monitor via HPLC .
  • Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactor; calculate t1/2_{1/2} .
  • Photostability : Expose to UV light (320–400 nm) for 48h; assess decomposition by NMR .

Methodological Notes

  • Synthesis contradictions : and report conflicting yields for similar coupling steps. Resolve by pre-drying solvents (molecular sieves) and using inert atmospheres .
  • Biological variability : highlights cytotoxicity discrepancies between 2D vs. 3D cell models. Use spheroids or organoids for clinically relevant data .
  • Thermal analysis : DSC data from and suggest melting points vary by >5°C for analogs. Confirm polymorphic forms via X-ray crystallography .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.